An In-depth Technical Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
An In-depth Technical Guide to the Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
This technical guide provides a detailed protocol for the synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine, a valuable spirocyclic amine for researchers, scientists, and drug development professionals. The synthetic strategy is a multi-step process commencing with the commercially available 1,4-cyclohexanedione. The protocol is divided into three main stages: the preparation of the key ketone intermediate, the introduction of a cyanomethyl group via a Horner-Wadsworth-Emmons reaction followed by reduction, and the final reduction of the nitrile to the target primary amine.
Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The initial step involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione as an ethylene ketal, yielding 1,4-Dioxaspiro[4.5]decan-8-one. This reaction is a standard procedure in organic synthesis.[1]
Experimental Protocol:
A solution of 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or recrystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.[1][2]
| Parameter | Value | Reference |
| Starting Material | 1,4-Cyclohexanedione | [1][2] |
| Reagents | Ethylene glycol, p-toluenesulfonic acid | [1][2] |
| Solvent | Toluene | [2] |
| Reaction Temperature | Reflux | [2] |
| Typical Yield | 80-98% | [1][2] |
Stage 2: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile
This stage involves a two-step process to introduce a two-carbon nitrile-containing side chain at the C8 position of the spirocyclic ketone.
Step 2a: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction is employed to convert the ketone into an α,β-unsaturated nitrile.[3][4][5][6][7] This reaction utilizes a stabilized phosphonate ylide, in this case, derived from diethyl cyanomethylphosphonate.
Experimental Protocol:
To a suspension of a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, a solution of diethyl cyanomethylphosphonate is added dropwise. The resulting solution is stirred to form the phosphonate carbanion. A solution of 1,4-Dioxaspiro[4.5]decan-8-one in THF is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and the product, (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile, is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
| Parameter | Value | Reference |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one | [3][4][5] |
| Reagents | Diethyl cyanomethylphosphonate, Sodium hydride | [3][4][5] |
| Solvent | Tetrahydrofuran (THF) | [3][4][5] |
| Reaction Temperature | 0 °C to room temperature | [3][4][5] |
| Product | (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile | [3][4][5] |
Step 2b: Catalytic Hydrogenation of the Alkene
The carbon-carbon double bond in the unsaturated nitrile intermediate is reduced to a single bond via catalytic hydrogenation.
Experimental Protocol:
The (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile.
| Parameter | Value | Reference |
| Starting Material | (1,4-dioxaspiro[4.5]decan-8-ylidene)acetonitrile | General Knowledge |
| Reagents | Hydrogen gas, Palladium on carbon (Pd/C) | General Knowledge |
| Solvent | Ethanol or Ethyl Acetate | General Knowledge |
| Reaction Pressure | 1 atm to 50 psi | General Knowledge |
| Product | (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile | General Knowledge |
Stage 3: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine
The final step is the reduction of the nitrile group to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[8][9][10][11][12]
Experimental Protocol:
To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, a solution of (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and may require heating to reflux to ensure complete conversion. The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup). The resulting precipitate is removed by filtration, and the filter cake is washed with an organic solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the target compound, 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.[8][10][13]
| Parameter | Value | Reference |
| Starting Material | (1,4-Dioxaspiro[4.5]decan-8-yl)acetonitrile | [8][9][10][11][12] |
| Reagent | Lithium aluminum hydride (LiAlH4) | [8][9][10][11][12] |
| Solvent | Tetrahydrofuran (THF) | [8][10][13] |
| Reaction Temperature | 0 °C to reflux | [8][10][13] |
| Product | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine | [8][9][10][11][12] |
Visualizations
Caption: Overall synthetic workflow for 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethylamine.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction step.
Caption: Mechanism of the nitrile reduction to the primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
![Chemical structure of 2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](https://www.chemspider.com/Images/10058234.png)
